molecular formula C15H12N2O2 B6376499 5-(3-Acetylaminophenyl)-2-cyanophenol CAS No. 1261891-60-4

5-(3-Acetylaminophenyl)-2-cyanophenol

Cat. No.: B6376499
CAS No.: 1261891-60-4
M. Wt: 252.27 g/mol
InChI Key: FLEZYCZKGRIUDO-UHFFFAOYSA-N
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Description

5-(3-Acetylaminophenyl)-2-cyanophenol is an organic compound with a complex structure that includes both acetylamino and cyanophenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Acetylaminophenyl)-2-cyanophenol typically involves multi-step organic reactions. One common method includes the acetylation of 3-aminophenol followed by a cyanation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Acetylaminophenyl)-2-cyanophenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

5-(3-Acetylaminophenyl)-2-cyanophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-(3-Acetylaminophenyl)-2-cyanophenol involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the cyanophenol group can participate in electron transfer reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetylamino-5-ethoxypyridine
  • 3,5-Diamino-1-phenyl-1,2,4-triazole
  • 3,5-Dibromopyridine

Uniqueness

5-(3-Acetylaminophenyl)-2-cyanophenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it suitable for specific applications in research and industry.

Properties

IUPAC Name

N-[3-(4-cyano-3-hydroxyphenyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10(18)17-14-4-2-3-11(7-14)12-5-6-13(9-16)15(19)8-12/h2-8,19H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEZYCZKGRIUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684837
Record name N-(4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261891-60-4
Record name Acetamide, N-(4′-cyano-3′-hydroxy[1,1′-biphenyl]-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261891-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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